molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6

Spiro[2.5]oct-4-en-6-one

Cat. No.: B597724
CAS No.: 18612-01-6
M. Wt: 122.167
InChI Key: ZQXXNEFLCHBDPY-UHFFFAOYSA-N
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Description

Spiro[2.5]oct-4-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. It is found in various natural products and exhibits significant biological activities, including antitumor properties through DNA alkylation .

Scientific Research Applications

Spiro[2.5]oct-4-en-6-one has a wide range of applications in scientific research:

Future Directions

The synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . This efficient one-pot approach could be a promising direction for future research and development in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing spiro[2.5]oct-4-en-6-one involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This reaction proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another approach involves the reaction of para-quinone diazides with olefins, although this method is more complex and less commonly used .

Industrial Production Methods

Industrial production of this compound typically employs the aforementioned synthetic routes, optimized for large-scale synthesis. The use of para-quinone methides is preferred due to its efficiency and the avoidance of heavy metals, making it a more environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]oct-4-en-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form spirocyclic ketones.

    Reduction: Reduction reactions can convert it into spirocyclic alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Spirocyclic ketones.

    Reduction: Spirocyclic alcohols.

    Substitution: Various spirocyclic derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of spiro[2.5]oct-4-en-6-one, particularly its antitumor properties, is primarily due to its ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets specific DNA sequences, forming covalent bonds with nucleophilic sites on the DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring strain and the presence of a spiro center, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its significant biological properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

spiro[2.5]oct-7-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXXNEFLCHBDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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